

# Application Note: High-Resolution Impurity Profiling of Linagliptin using UPLC-PDA

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## Compound of Interest

Compound Name: *Linagliptin Impurity*

Cat. No.: *B13864630*

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## Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography with Photodiode Array (UPLC-PDA) detection method for the comprehensive analysis of Linagliptin and its potential impurities. The described protocol is designed for the accurate quantification and monitoring of process-related impurities and degradation products in both bulk drug substances and pharmaceutical formulations. This method is crucial for ensuring the quality, safety, and efficacy of Linagliptin, a widely used dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. The protocol has been developed based on established and validated methodologies and is suitable for routine quality control and stability studies.

## Introduction

Linagliptin is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a key role in the regulation of glucose homeostasis.<sup>[1]</sup> The presence of impurities in the active pharmaceutical ingredient (API) or the final drug product, even at trace levels, can impact its safety and efficacy. Therefore, regulatory agencies worldwide mandate stringent control over impurities. Forced degradation studies are essential to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods.<sup>[2][3][4]</sup> This application note provides a detailed UPLC-PDA method that effectively separates Linagliptin from its known process-related impurities and degradation products formed under

various stress conditions such as acid and base hydrolysis, oxidation, heat, and light exposure.

[2][3]

## Experimental Protocol

This section provides a detailed methodology for the analysis of Linagliptin and its impurities using UPLC-PDA.

## Instrumentation and Chromatographic Conditions

A UPLC system equipped with a photodiode array detector is required for this analysis. The following table summarizes the optimized chromatographic conditions.

Parameter	Recommended Conditions
UPLC System	Waters Acquity UPLC H-Class or equivalent
Column	Waters Acquity UPLC BEH C18 (2.1 mm x 100 mm, 1.7 µm)
Mobile Phase A	0.1% Formic acid in Water or 10mM Potassium dihydrogen orthophosphate pH 3.0
Mobile Phase B	Acetonitrile
Gradient Program	Time (min)
0.0	
5.0	
8.0	
8.1	
10.0	
Flow Rate	0.6 mL/min
Injection Volume	2.0 µL
Column Temperature	30 °C
PDA Detector Wavelength	225 nm
Data Acquisition	Empower Software or equivalent

## Preparation of Solutions

Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is recommended as the diluent for preparing standard and sample solutions.[\[1\]](#)

Standard Stock Solution (Linagliptin):

- Accurately weigh and transfer about 25 mg of Linagliptin reference standard into a 25 mL volumetric flask.

- Add approximately 15 mL of diluent and sonicate to dissolve.
- Make up the volume to the mark with the diluent and mix well. This yields a concentration of 1000 µg/mL.

#### Standard Solution for Assay:

- Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask.
- Dilute to the mark with the diluent to obtain a final concentration of 100 µg/mL.

#### Impurity Stock Solution:

- Accurately weigh and transfer about 2.5 mg of each known impurity reference standard into a 25 mL volumetric flask.
- Dissolve and dilute to volume with the diluent.

#### System Suitability Solution:

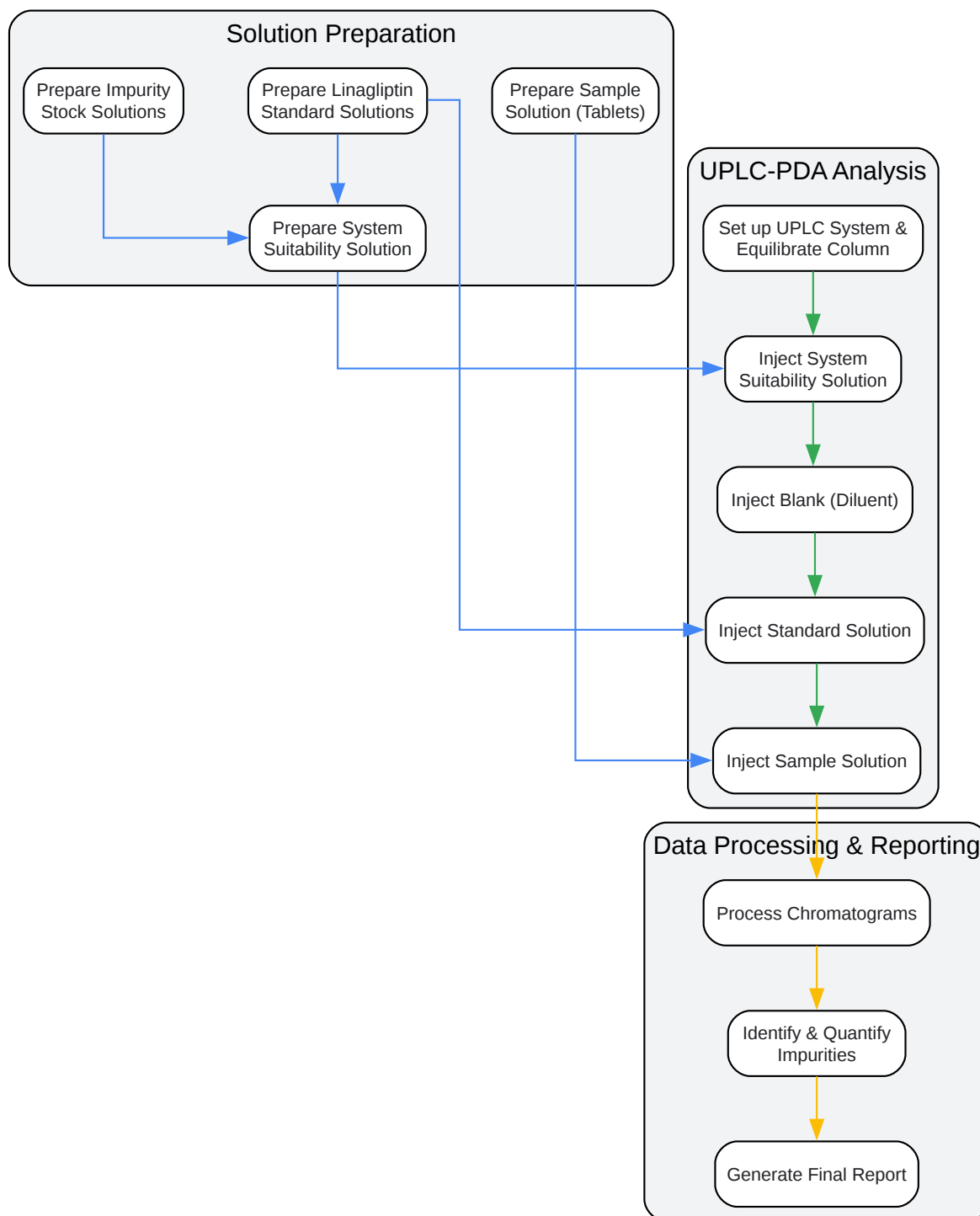
- Prepare a solution containing a known concentration of Linagliptin (e.g., 100 µg/mL) and a spike of known impurities at the specification level (e.g., 0.15%).

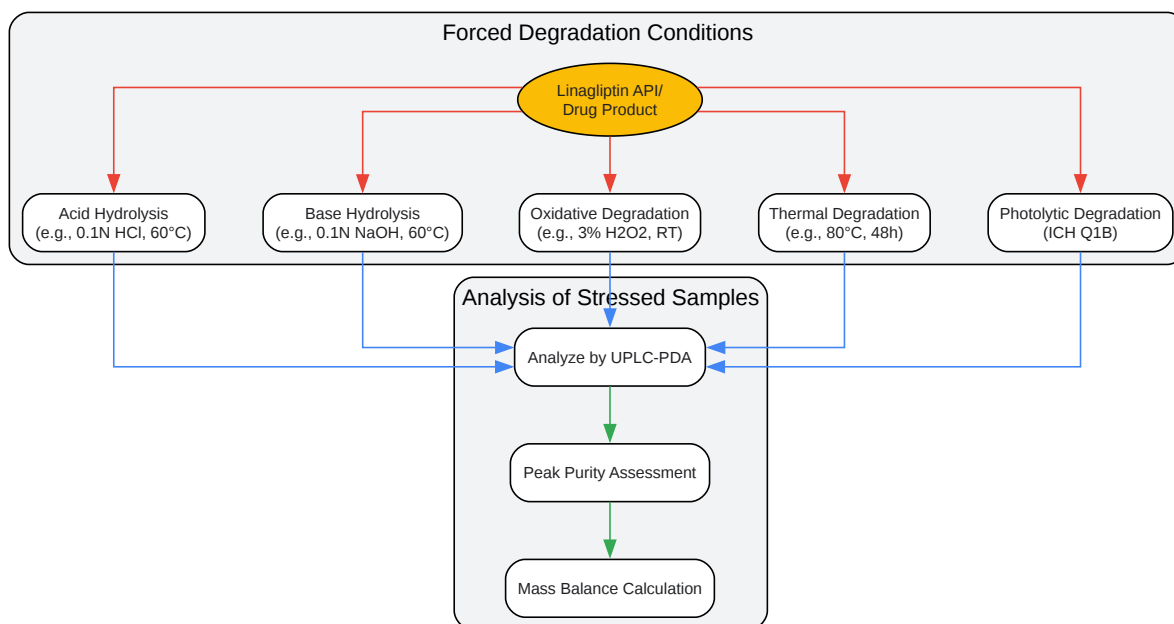
#### Sample Preparation (Linagliptin Tablets):

- Weigh and finely powder not fewer than 20 tablets.
- Transfer an amount of powder equivalent to 25 mg of Linagliptin into a 25 mL volumetric flask.
- Add about 15 mL of diluent and sonicate for 15 minutes with intermittent shaking to ensure complete extraction.
- Make up the volume with the diluent, mix well, and filter through a 0.22 µm syringe filter, discarding the first few mL of the filtrate.

## Experimental Workflow

The following diagram illustrates the overall workflow for **Linagliptin impurity** analysis.





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